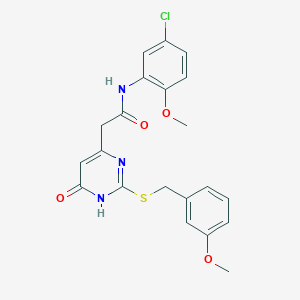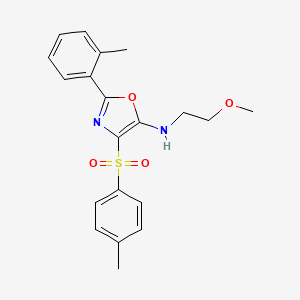
N-(4,4-difluorocyclohexyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Polyimide Nanofibers and Applications
Electrospun Polyimide Nanofibers
These fibers, derived from aromatic polyimides, are known for their excellent mechanical properties and thermal stability. They have applications in electronics, aerospace, and the automobile industry. The versatility of polyimide polymers, including their use in reinforcement composites, battery separators, sensors, and filtration media, highlights the wide-ranging potential applications for related compounds in advanced material science (Ding et al., 2016).
Catalysis and Synthesis
Nickel-Catalyzed Cross-Coupling
Research on the stereospecific coupling of benzylic carbamates with arylboronic esters using nickel catalysis demonstrates control over product stereochemistry, which may be relevant for synthesizing derivatives of N-(4,4-difluorocyclohexyl)pivalamide. The process allows for selective inversion or retention at the electrophilic carbon, depending on the ligand used, showcasing the nuanced control achievable in synthetic organic chemistry (Harris et al., 2013).
Advanced Materials
Polyimide-Based Carbon Nanofibers
These nanofibers, derived from polyimide precursors, demonstrate high adsorption efficiency for pollutants such as chlorophenols, dyes, and antibiotics. This research suggests potential environmental applications for derivatives of N-(4,4-difluorocyclohexyl)pivalamide in pollution control and water treatment (Zhang et al., 2018).
Green Chemistry and Solvent Recovery
Polyimide Nanofiltration Membrane
The development of polyimide nanofiltration membranes for solvent recovery, specifically from lubricant filtrates, indicates the potential for N-(4,4-difluorocyclohexyl)pivalamide derivatives to be used in industrial processes that require durable materials resistant to harsh chemicals (Yuan et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
N-(4,4-difluorocyclohexyl)pivalamide is a compound that has been found to have a catalytic role in the defluoroalkylation of trifluoroacetates with aliphatic alkenes . The primary targets of this compound are trifluoroacetates, which are organic compounds that contain a trifluoroacetyl functional group .
Mode of Action
The compound interacts with its targets under mild irradiation conditions using violet light-emitting diodes . It promotes monoselective defluoroalkylation of trifluoroacetates with a variety of aliphatic alkenes in the presence of a formate salt . This interaction results in the production of valuable α,α-difluoro substituted aliphatic carboxylate esters .
Biochemical Pathways
The compound’s role in the defluoroalkylation of trifluoroacetates suggests that it may influence pathways related to the synthesis and degradation of these compounds .
Result of Action
The action of N-(4,4-difluorocyclohexyl)pivalamide results in the monoselective defluoroalkylation of trifluoroacetates, leading to the formation of α,α-difluoro substituted aliphatic carboxylate esters . These esters are valuable compounds that can be used in various chemical reactions .
Action Environment
The action of N-(4,4-difluorocyclohexyl)pivalamide is influenced by environmental factors such as light conditions. The compound requires mild irradiation conditions using violet light-emitting diodes to interact with its targets . Other environmental factors that may influence the compound’s action, efficacy, and stability are currently unknown and warrant further investigation.
properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO/c1-10(2,3)9(15)14-8-4-6-11(12,13)7-5-8/h8H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTYSMAMWGFWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-difluorocyclohexyl)pivalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2897147.png)
![1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine](/img/structure/B2897148.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2897150.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B2897154.png)
![Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2897155.png)

![diethyl 2-(4-benzylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2897163.png)
![3-Methylbenzo[b]thiophen-5-ol](/img/structure/B2897164.png)

![2-Cyclopropyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2897166.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B2897168.png)